molecular formula C14H16N2O3S B2762758 (7-(Furan-2-yl)-1,4-thiazepan-4-yl)(5-methylisoxazol-3-yl)methanone CAS No. 1795451-03-4

(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(5-methylisoxazol-3-yl)methanone

Cat. No. B2762758
CAS RN: 1795451-03-4
M. Wt: 292.35
InChI Key: DDMJBAFOXKPQHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(5-methylisoxazol-3-yl)methanone is a chemical compound that has been synthesized and studied for its potential scientific applications.

Scientific Research Applications

Synthetic Methodologies and Reactions

  • Aza-Piancatelli Rearrangement : Furan-2-yl(phenyl)methanol derivatives were studied for aza-Piancatelli rearrangement with 2-aminothiophenol and 2-aminophenol, catalyzed by In(OTf)3, to afford 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives with high selectivity and good yields. This methodology highlights efficient synthesis routes involving furan derivatives, potentially applicable to the synthesis of complex molecules like "(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(5-methylisoxazol-3-yl)methanone" (B. Reddy et al., 2012).

  • Hydrogenation of Furfural and Levulinic Acid : The study on selective hydrogenation of furfural and levulinic acid over Ni0.09Zn/NC600 derived from zeolitic imidazolate frameworks provides insights into the catalytic reduction processes. These findings could inform the catalytic reduction strategies for furan-based compounds (Zhi‐Xin Li et al., 2020).

  • Paterno-Büchi Reaction : A study on 5-methyl-2-furylmethanol derivatives via the Paterno-Büchi reaction offers insights into photochemical reactions involving furan derivatives, potentially applicable to the development of novel synthetic pathways for furan-based compounds like "this compound" (M. D’Auria & R. Racioppi, 2000).

Catalysis and Molecular Aggregation

  • Catalytic Reduction : The catalytic reduction of biomass-derived furanic compounds with hydrogen is a critical area of research. It provides a foundation for understanding the catalytic processes involved in the conversion of furan derivatives, which could be relevant for the catalytic transformation of compounds like "this compound" (Y. Nakagawa et al., 2013).

  • Molecular Aggregation Studies : Research on solvent effects on molecular aggregation in furan derivatives sheds light on the aggregation behavior of these compounds in various solvents, providing valuable insights for the formulation and application of furan-based pharmaceuticals and materials (A. Matwijczuk et al., 2016).

properties

IUPAC Name

[7-(furan-2-yl)-1,4-thiazepan-4-yl]-(5-methyl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c1-10-9-11(15-19-10)14(17)16-5-4-13(20-8-6-16)12-3-2-7-18-12/h2-3,7,9,13H,4-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDMJBAFOXKPQHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CCC(SCC2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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